4'-Methoxymagndialdehyde
Description
4'-Methoxymagndialdehyde (C₁₉H₁₆O₄; molecular weight 308.10 g/mol) is a neolignan isolated from the stem bark of Magnolia officinalis, a plant widely used in traditional medicine . It belongs to the lignan family, characterized by two phenylpropane units linked by a β-β' bond. The compound has demonstrated significant apoptosis-inducing and antitumor activity in human cervical cancer (HeLa) cells, primarily through caspase-8 and caspase-3 activation, leading to cleavage of poly(ADP-ribose)polymerase (PARP) . Its structure includes a methoxy group at the 4' position and dual aldehyde functionalities, distinguishing it from other lignans.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(E)-3-[4-hydroxy-3-[4-methoxy-3-[(E)-3-oxoprop-1-enyl]phenyl]phenyl]prop-2-enal |
InChI |
InChI=1S/C19H16O4/c1-23-19-9-7-15(13-16(19)5-3-11-21)17-12-14(4-2-10-20)6-8-18(17)22/h2-13,22H,1H3/b4-2+,5-3+ |
InChI Key |
NGLPNRNIJGIQJU-ZUVMSYQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)/C=C/C=O)O)/C=C/C=O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=CC=O)O)C=CC=O |
Synonyms |
4'-methoxymagndialdehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and biological properties of 4'-Methoxymagndialdehyde and related compounds:
Key Differences and Research Findings
Biological Activity :
- This compound and Magnaldehyde B exhibit stronger apoptosis-inducing effects compared to 4'-Methoxymagnaldehyde E, likely due to their additional aldehyde groups enhancing interaction with cellular targets .
- 4-Methoxycinnamaldehyde, while structurally similar (aromatic aldehyde with methoxy substitution), shows broader antimicrobial activity but less specificity in cancer cell targeting .
Structural Nuances: The presence of two aldehyde groups in this compound distinguishes it from monoaddehyde analogues like Magnaldehyde B and 4-Methoxy-3-methylbenzaldehyde . 4-Methoxymandelic Acid lacks aldehyde functionality, instead featuring a carboxylic acid group, which reduces its membrane permeability compared to aldehyde-containing analogues .
Physicochemical Properties :
- Higher logP values in this compound (3.11) and Magnaldehyde B (3.22) suggest greater lipophilicity, correlating with enhanced cellular uptake in cancer cells .
- 4-Methoxycinnamaldehyde’s lower molecular weight (162.19 g/mol) and volatility make it suitable for topical applications, unlike the larger lignans .
Notes on Discrepancies and Limitations
Naming Conflicts: lists "4'-Methoxymagnaldehyde B" (C₁₉H₁₈O₃) under code TCMC6593, while refers to "4-methoxymagnaldehyde B" without specifying the molecular formula. Clarification is needed to resolve nomenclature inconsistencies . Magnaldehyde B in is likely synonymous with 4'-Methoxymagnaldehyde B, but structural confirmation is pending .
Research Gaps: Limited data exist on the pharmacokinetics and toxicity profiles of this compound compared to 4-Methoxymandelic Acid or 4-Methoxy-3-methylbenzaldehyde. Synergistic effects between this compound and chemotherapeutic agents remain unexplored.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
